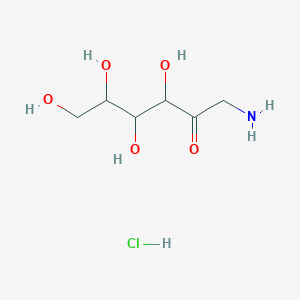![molecular formula C19H24N2O B12523867 7-[Di(prop-2-yn-1-yl)amino]-N-phenylheptanamide CAS No. 651768-02-4](/img/structure/B12523867.png)
7-[Di(prop-2-yn-1-yl)amino]-N-phenylheptanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[Di(prop-2-yn-1-yl)amino]-N-phenylheptanamide is an organic compound characterized by its unique structure, which includes a heptanamide backbone with a phenyl group and a di(prop-2-yn-1-yl)amino substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-[Di(prop-2-yn-1-yl)amino]-N-phenylheptanamide typically involves the reaction of N-phenylheptanamide with di(prop-2-yn-1-yl)amine. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the desired product. The reaction conditions may include specific temperatures, pressures, and solvents to optimize yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The process would be optimized for cost-effectiveness and scalability, incorporating advanced purification techniques such as distillation or chromatography to achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions: 7-[Di(prop-2-yn-1-yl)amino]-N-phenylheptanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the alkyne groups to alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the di(prop-2-yn-1-yl)amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated temperatures and pressures.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with saturated hydrocarbon chains.
Substitution: Substituted derivatives with different functional groups replacing the di(prop-2-yn-1-yl)amino group.
Aplicaciones Científicas De Investigación
7-[Di(prop-2-yn-1-yl)amino]-N-phenylheptanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 7-[Di(prop-2-yn-1-yl)amino]-N-phenylheptanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
- N-(prop-2-yn-1-yl)-N-phenylheptanamide
- N-(penta-2,4-diyn-1-yl)-N-phenylheptanamide
- N-(prop-2-yn-1-yl)adamantan-1-amine
Comparison: 7-[Di(prop-2-yn-1-yl)amino]-N-phenylheptanamide is unique due to the presence of two prop-2-yn-1-yl groups attached to the amino nitrogen, which can influence its reactivity and interaction with molecular targets. This structural feature distinguishes it from similar compounds, which may have different substituents or fewer alkyne groups, leading to variations in their chemical and biological properties.
Propiedades
Número CAS |
651768-02-4 |
|---|---|
Fórmula molecular |
C19H24N2O |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
7-[bis(prop-2-ynyl)amino]-N-phenylheptanamide |
InChI |
InChI=1S/C19H24N2O/c1-3-15-21(16-4-2)17-11-6-5-10-14-19(22)20-18-12-8-7-9-13-18/h1-2,7-9,12-13H,5-6,10-11,14-17H2,(H,20,22) |
Clave InChI |
RTSGYUACGYJACV-UHFFFAOYSA-N |
SMILES canónico |
C#CCN(CCCCCCC(=O)NC1=CC=CC=C1)CC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(4-Methoxyphenyl)methoxy]pyrimidine-2,4-diamine](/img/structure/B12523785.png)
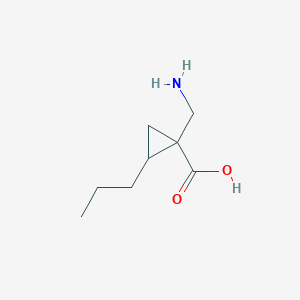

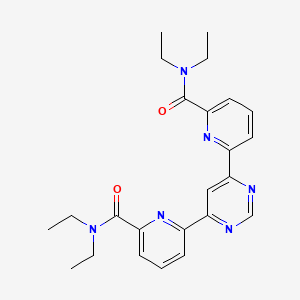
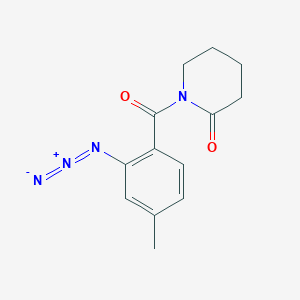
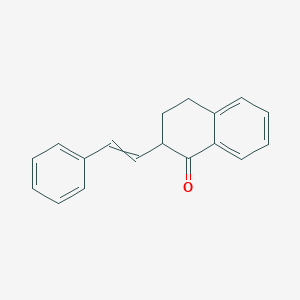

![[4-(1-Methylcyclopentyl)cyclohexyl]benzene](/img/structure/B12523840.png)
![2-(Benzyloxy)-5-chloro-3-[4-(methylsulfanyl)phenyl]pyridine](/img/structure/B12523848.png)
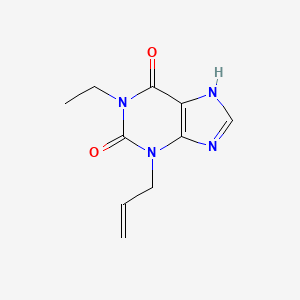
![Methyl 7-[2-(4-methoxy-4-oxobutoxy)phenoxy]heptanoate](/img/structure/B12523892.png)


